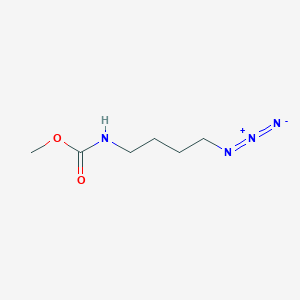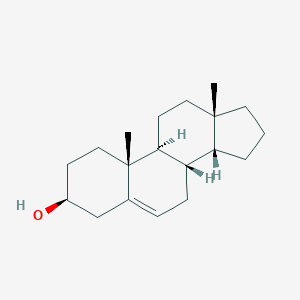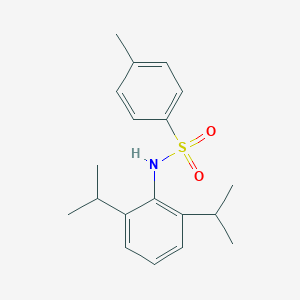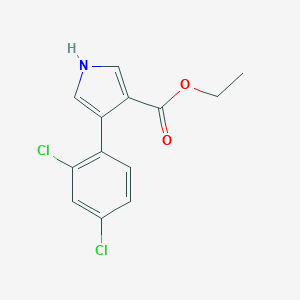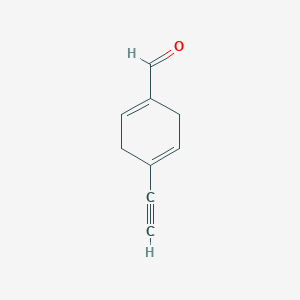![molecular formula C11H11F3N2O B063137 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 175135-15-6](/img/structure/B63137.png)
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzimidazole compounds involves various strategies, including condensation reactions and modifications of existing benzimidazole derivatives. For instance, the alkylation of 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutyl acetate followed by deacylation has been used to produce hydroxyalkyl-substituted derivatives, showing moderate tuberculostatic activity (Shchegol'kov et al., 2013). Another approach involves cyclocondensation between various hydrazides derived from levulinic acid and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones to produce propionyl-spaced bis trifluoromethylated biheterocycles (Malavolta et al., 2014).
Molecular Structure Analysis
The crystal structure of related benzimidazole derivatives has been determined through X-ray crystallography, elucidating their geometric configurations and intermolecular interactions. For instance, the structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole has been analyzed, revealing intermolecular hydrogen bonds between benzimidazole and tetrazole groups (Yu et al., 2004).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including alkylation and cyclocondensation, to produce derivatives with specific functional groups. These reactions are crucial for modifying the chemical properties and enhancing the activity of benzimidazole derivatives for potential applications in catalysis and biological activities.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures and substituents. For example, fluorinated polyimides derived from benzimidazole monomers exhibit low water absorption rates and low dielectric constants, indicating their potential for use in electronic applications (Banerjee et al., 2003).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity, binding affinity, and biological activity, are determined by their molecular structures and electronic configurations. For instance, benzimidazole-based Schiff base copper(II) complexes show significant DNA binding and cytotoxicity, suggesting their potential as anticancer agents (Paul et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Researchers have synthesized and modified 2-trifluoromethyl-1H-benzimidazole by alkylating it with different agents. For instance, alkylation with 4-bromobutyl acetate yielded 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate, which demonstrated moderate tuberculostatic activity. The alkylation process also generated 1-chloro-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-propan-2-ol and 1-(oxiran-2-ylmethyl)-2-trifluoromethyl-1H-benzimidazole as part of a new synthesis procedure for related compounds (Shchegol'kov et al., 2013).
Antifungal Applications
A series of compounds, including 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, were synthesized and evaluated for their antifungal activities. Specifically, compounds 6A and 6B showed notable antifungal activity, with compound 6A8 displaying significantly higher activity than lead compounds and positive-control drugs like Fluconazole and Itraconazole, particularly against Candida albicans and Candida krusei (Tang et al., 2013).
Antiviral Properties
Alkylated benzimidazole derivatives were synthesized and screened for their antiviral properties, including anti-HIV and anti-YFV (Yellow Fever Virus) activities. The substituent's nature—whether polar or non-polar—and its position on the benzimidazole moiety significantly influenced the antiviral properties of the compounds. Among these, a particular compound demonstrated excellent inhibitory properties against YFV with a noteworthy EC50 value (Srivastava et al., 2020).
Anticancer Agents
Benzimidazole compounds bearing oxadiazole and triazolo-thiadiazoles nuclei were designed, synthesized, and screened for their anticancer activities. In vitro anticancer activities were tested against a full panel of NCI 60 human cell lines, showing good to remarkable activity. A specific compound exhibited significant growth inhibition, particularly for non-small cell lung cancer cell lines (Husain et al., 2012).
pH Measurement in Biological Media
A series of 2-trifluoromethyl-1H-benzimidazoles were prepared and analyzed using 19F NMR spectroscopy. The analysis enabled the determination of pKa values for the compounds, identifying several as potential candidates for measuring pH in biological media. The study highlighted the influence of trifluoromethyl groups on the properties and potential applications of benzimidazole derivatives (Jones et al., 1996).
Orientations Futures
The discovery of “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” as an allosteric inhibitor of DHPS potentially provides a novel target site for the development of new antibiotics . This could be particularly valuable given the increasing resistance of bacterial strains to current antibiotics .
Propriétés
IUPAC Name |
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-8-9(6-7)16-10(15-8)2-1-5-17/h3-4,6,17H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMNTVCDKSRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379377 | |
| Record name | 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
CAS RN |
175135-15-6 | |
| Record name | 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying the interaction between 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol and B. anthracis DHPS?
A1: Bacillus anthracis, the causative agent of anthrax, poses a significant threat to human health. Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibacterial drug development. Understanding how compounds like 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol interact with B. anthracis DHPS at a molecular level is essential for designing new and effective anthrax treatments. The study titled "Crystal structure of B. anthracis DHPS with compound 6: 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol" [] provides valuable structural insights into this interaction. This knowledge can contribute to the development of potent DHPS inhibitors with improved efficacy against B. anthracis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



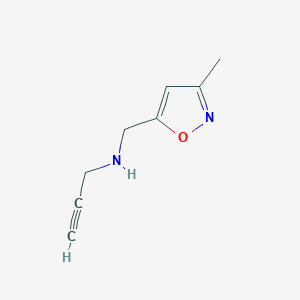
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
